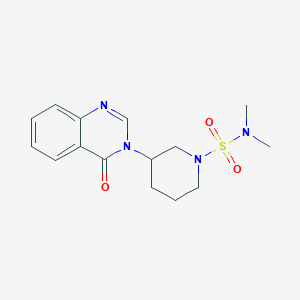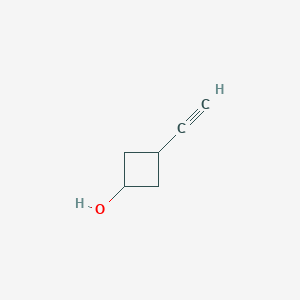![molecular formula C20H15N3O2 B6427276 N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide CAS No. 2327716-41-4](/img/structure/B6427276.png)
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[6-(Furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide (N-FPC) is a novel small molecule that has been the subject of increasing scientific research, particularly in the fields of biochemistry and physiology. N-FPC has been shown to have a range of unique properties and potential applications, which makes it an exciting area of study.
Applications De Recherche Scientifique
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide has been the subject of increasing scientific research due to its potential applications in biochemistry and physiology. In particular, it has been studied for its ability to modulate the activity of proteins, enzymes, and other molecules involved in biochemical and physiological processes. This compound has also been used as a tool to study the mechanism of action of various drugs and to investigate the biological effects of certain compounds.
Mécanisme D'action
The mechanism of action of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide is complex and not fully understood. However, it is believed to involve the binding of this compound to various proteins, enzymes, and other molecules involved in biochemical and physiological processes. This binding can alter the activity of these molecules, resulting in a range of effects on the body.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. For example, it has been shown to modulate the activity of enzymes involved in metabolic processes, such as fatty acid oxidation and gluconeogenesis. It has also been shown to modulate the activity of proteins involved in signal transduction pathways, such as cAMP and cGMP. In addition, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its structure can be easily modified to create novel compounds with different properties. In addition, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the effects of this compound can vary depending on the concentration and duration of exposure, which can make it difficult to control and replicate results.
Orientations Futures
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide has a range of potential future applications in biochemistry and physiology. For example, it could be used to develop novel drugs for the treatment of diseases such as cancer, diabetes, and neurological disorders. In addition, it could be used to develop new methods of drug delivery, as well as new methods of diagnosing and monitoring diseases. Finally, this compound could be used to study the mechanisms of action of existing drugs, as well as to develop new methods of drug screening.
Méthodes De Synthèse
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide was first synthesized by a three-step procedure which involved the formation of an N-alkyl isoquinoline-1-carboxamide via the condensation of a 3-formylpyridine and an aldehyde, followed by the substitution of the N-alkyl group with a 6-furan-3-ylpyridin-3-ylmethyl group, and then the addition of a carboxamide group to the ring. This method has been widely used for the synthesis of this compound and has been shown to be relatively simple and efficient.
Propriétés
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-20(19-17-4-2-1-3-15(17)7-9-21-19)23-12-14-5-6-18(22-11-14)16-8-10-25-13-16/h1-11,13H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWBYKRKQOTJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6427194.png)

![6-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6427206.png)
![1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6427213.png)
![methyl 2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B6427221.png)
![1-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6427229.png)
![1-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6427237.png)
![2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6427251.png)
![1-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B6427252.png)
![N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427260.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6427269.png)
![3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6427293.png)
![N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427298.png)
